molecular formula C15H17N B3054823 1-(Naphthalen-1-yl)piperidine CAS No. 62062-39-9

1-(Naphthalen-1-yl)piperidine

Cat. No. B3054823
CAS RN: 62062-39-9
M. Wt: 211.3 g/mol
InChI Key: BZVISUYEZSDLBG-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)piperidine is a chemical compound with the molecular formula C₁₅H₁₇N . It has a mass of 211.3027 dalton . The compound is also known by its CAS Registry Number 62062-39-9 .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied and published . For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions .


Molecular Structure Analysis

The molecular structure of 1-(Naphthalen-1-yl)piperidine can be represented by the canonical SMILES string: C1CCN(CC1)C2=CC=CC3=CC=CC=C32 . The InChI representation is: InChI=1S/C15H17N/c1-4-11-16(12-5-1)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Naphthalen-1-yl)piperidine include a molecular weight of 211.308 and a chemical formula of C15H17N .

Scientific Research Applications

Catalysis and Synthesis

  • Nano Magnetite as a Catalyst : In a study by Mokhtary & Torabi (2017), nano magnetite (Fe3O4) was used as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation, demonstrating efficient and clean methodologies in chemical synthesis (Mokhtary & Torabi, 2017).

Sigma Receptor Binding

  • Sigma Receptor Affinity : Research by Berardi et al. (2005) explored methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, probing for selective binding and activity at sigma(1) receptors. They found significant sigma(1) ligand potency and selectivity, suggesting applications in PET experiments and tumor research (Berardi et al., 2005).

Theoretical and Experimental Analysis

  • Structural Analysis of Alkylaminophenol Compounds : Y. Ulaş (2020) conducted structural analysis using various spectroscopic methods on the 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol compound, suggesting potential as a biologically active drug due to its high antioxidant value (Ulaş, 2020).

Crystal Structure and Molecular Docking

  • Crystal Structure of Piperidinones : A study by R. V. & R. C. (2021) detailed the crystal structure of (3E,5E)-1-ethyl-3,5-bis(naphthalen-1-yl-methylidene)piperidin-4-one, a polysubstituted piperidone. It included Hirshfeld surface analysis and molecular docking studies to investigate biological activity, particularly as a RORc inhibitor (R. V. & R. C., 2021).

Protonation and Hydrogen Bonding

  • Protonation in Naphthalene Derivatives : Ozeryanskii et al. (2008) examined 1,8-di(piperidin-1-yl)naphthalene and related compounds, focusing on their basicity and intramolecular hydrogen bonds, revealing complex interactions significant in chemical and pharmaceutical research (Ozeryanskii et al., 2008).

Tautomeric Properties and Photochromism

  • Tautomeric Equilibrium and Photochromism : Deneva et al. (2013) synthesized 4-((phenylimino)methyl)naphthalen-1-ol and related compounds, investigating their tautomeric properties and photochromic behavior, highlighting potential applications in material science (Deneva et al., 2013).

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-naphthalen-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-4-11-16(12-5-1)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVISUYEZSDLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283161
Record name 1-(naphthalen-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-yl)piperidine

CAS RN

62062-39-9
Record name NSC30148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(naphthalen-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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